![molecular formula C19H11ClN4O4 B4883566 4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B4883566.png)
4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
Overview
Description
4-chloro-3-nitro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CNOPB and has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of CNOPB is not fully understood, but it is believed to act by inhibiting the activity of several enzymes involved in the production of inflammatory mediators. Specifically, CNOPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, and inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide.
Biochemical and Physiological Effects:
CNOPB has been found to have several biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, CNOPB has been shown to inhibit the proliferation of cancer cells and may have potential as an anticancer agent. Additionally, CNOPB has been found to have antioxidant effects and may be useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of CNOPB is its high potency and specificity for COX-2 and iNOS inhibition, which makes it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, one limitation of CNOPB is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of CNOPB. One area of interest is the development of more efficient synthesis methods for CNOPB and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action of CNOPB and its potential applications in the treatment of various diseases. Finally, the development of more water-soluble derivatives of CNOPB may expand its potential applications in scientific research.
Scientific Research Applications
CNOPB has been found to have several potential applications in scientific research. One of the most promising applications is in the study of pain and inflammation. CNOPB has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and may have potential as a novel anti-inflammatory agent. Additionally, CNOPB has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-chloro-3-nitro-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O4/c20-14-7-6-11(10-15(14)24(26)27)18(25)22-13-4-1-3-12(9-13)19-23-17-16(28-19)5-2-8-21-17/h1-10H,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGGSFHJTIDALM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=NC4=C(O3)C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-nitro-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.